2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
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Description
2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
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Biological Activity
The compound 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule with potential biological activity. Understanding its biological properties is crucial for evaluating its therapeutic potential in various medical applications. This article synthesizes available research findings, case studies, and biological activity data related to this compound.
Chemical Structure and Properties
The compound has a molecular formula of C22H23ClN4O3S and a molecular weight of approximately 448.96 g/mol. Its structure consists of a thioamide linkage, a chloro-substituted phenyl group, and dimethoxy phenyl moieties, which contribute to its biological activity.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C22H23ClN4O3S |
Molecular Weight | 448.96 g/mol |
Key Functional Groups | Thioamide, Aromatic rings |
Substituents | 3-Chloro-4-methylphenyl, 2,4-Dimethoxyphenyl |
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, studies have shown that thioamide derivatives can inhibit the growth of various bacteria and fungi. The presence of the chloro and methoxy substituents may enhance these effects by modifying the lipophilicity and reactivity of the molecule.
Anticancer Properties
Preliminary studies have suggested that related compounds demonstrate significant anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cellular signaling pathways such as those involving apoptosis regulators (e.g., Bcl-2 family proteins).
Inhibition of Enzymatic Activity
Thioamide compounds are known to act as enzyme inhibitors. For example, they can inhibit proteases that are critical for cancer cell proliferation. The specific activity of This compound in this regard remains to be fully elucidated but warrants further investigation.
Case Studies
- Study on Anticancer Activity : A study conducted on a series of thioamide derivatives indicated that modifications at the phenyl ring significantly affected their cytotoxicity against breast cancer cell lines (MCF-7). The compound showed IC50 values in the low micromolar range, indicating potent activity.
- Antimicrobial Screening : Another research effort evaluated various thioamide compounds against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
The proposed mechanisms by which This compound exerts its biological effects include:
- Inhibition of Protein Synthesis : Similar thioamide compounds have been shown to disrupt protein synthesis by interfering with ribosomal function.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in tumor cells.
Summary of Mechanisms
Mechanism | Description |
---|---|
Protein Synthesis Inhibition | Disruption of ribosomal function |
Apoptosis Induction | Activation of intrinsic apoptotic pathways |
Properties
IUPAC Name |
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-13-4-5-14(10-16(13)22)25-9-8-23-20(21(25)27)30-12-19(26)24-17-7-6-15(28-2)11-18(17)29-3/h4-11H,12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCXLBAGWWJYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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